(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide
描述
属性
IUPAC Name |
(E)-N'-[4-(trifluoromethyl)phenyl]but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-10(18)6-5-9(15)17/h1-6H,(H2,15,17)(H,16,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRQKLMPKRPWOY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide typically involves the reaction of 4-(trifluoromethyl)aniline with but-2-enedioic acid or its derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-(trifluoromethyl)aniline reacts with the carboxyl group of but-2-enedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Key Parameters
| Parameter | Condition | Source |
|---|---|---|
| Coupling Agent | HATU | |
| Base | DIEA | |
| Solvent | DMF | |
| Reaction Time | 2–24 hours (room temperature) | |
| Purification | Column chromatography |
Challenges
-
Moderate yields due to steric hindrance from the trifluoromethyl group .
-
Sensitivity of the fumaramide double bond to isomerization under acidic/basic conditions .
Reactivity and Functionalization
The α,β-unsaturated diamide structure enables Michael addition reactions , particularly with thiol-containing biomolecules (e.g., cysteine residues) . This reactivity is leveraged in biofilm disruption studies :
Michael Addition with Thiols
-
Biological implication : Disrupts bacterial biofilm formation by interfering with disulfide bond formation .
Comparative Reactivity with Analogues
The trifluoromethyl group enhances electrophilicity of the α,β-unsaturated system compared to non-fluorinated analogs. This increases susceptibility to nucleophilic attack .
| Compound | Reactivity with Thiols (Relative Rate) |
|---|---|
| (2E)-N-[4-CF3-phenyl]but-2-enediamide | High |
| (2E)-N-[4-Cl-phenyl]but-2-enediamide | Moderate |
| Succindiamide analogs | Low (saturated backbone) |
Stability and Degradation
科学研究应用
Pharmaceutical Applications
1.1 Anticancer Research
Recent studies have explored the potential of (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide as a histone deacetylase inhibitor, which is significant in cancer therapy. Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of silenced tumor suppressor genes. Research indicates that derivatives of this compound exhibit enhanced activity against various cancer cell lines, suggesting its utility in developing novel anticancer agents .
1.2 Neurodegenerative Diseases
The compound is also being investigated for its neuroprotective properties. Inhibitors targeting transglutaminase 2 (TG2) have shown promise in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. The ability of this compound to inhibit TG2 could provide a pathway for therapeutic intervention, potentially slowing disease progression .
Mechanistic Insights
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is pivotal for optimizing its pharmacological properties. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Various analogs have been synthesized to evaluate their efficacy and selectivity against specific targets, leading to insights into how modifications influence biological activity .
Case Studies
3.1 Synthesis and Evaluation
A notable study involved the synthesis of (2E)-N-hydroxy-N'-[4-trifluoromethyl)phenyl]but-2-enediamide and its evaluation as a histone deacetylase inhibitor. The synthesized compound demonstrated significant inhibitory activity against HDAC enzymes, supporting its potential as a therapeutic agent in oncology .
3.2 Clinical Implications
In clinical settings, compounds similar to this compound have been explored for their role in combination therapies for cancer treatment. The synergistic effects observed when combined with traditional chemotherapeutics highlight the compound's potential to enhance treatment efficacy while mitigating resistance mechanisms .
作用机制
The mechanism of action of (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amide bond provides stability and specificity in binding to proteins or enzymes, potentially modulating their activity and leading to desired biological effects.
相似化合物的比较
Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances stability, while analogs with chloro (-Cl) or methoxy (-OCH₃) substituents (e.g., –2) modulate electronic properties and binding affinity .
- Linker Length: Butyl/pentyl linkers in quinoline-containing analogs (–2) may influence spatial orientation and target interaction compared to the shorter backbone in the parent compound.
Antiproliferative Activity ():
Analogs such as (2E)-N’-[4-[(7-chloroquinolin-4-yl)amino]butyl]-N-[4-(trifluoromethyl)phenyl]but-2-enediamide (3f) were tested against human cancer cell lines (MCF-7, H460, HCT116, SW620) using the MTT assay. Key findings include:
- Dose-Dependent Efficacy : Compounds were evaluated at concentrations from 10⁻⁸ to 10⁻⁴ M, with cell viability calculated via optical density (OD) at 570 nm .
- Impact of Substituents: The 7-chloroquinoline moiety in 3f may enhance DNA intercalation or kinase inhibition compared to the parent compound’s simpler aryl group, though direct comparative data are unavailable .
Insecticidal/Antiparasitic Activity ():
Patent-derived analogs (e.g., pyrazole-carboxamides) highlight the role of trifluoromethyl groups in improving binding to neuronal targets (e.g., GABA receptors) or parasitic enzymes .
Spectral and Physicochemical Data
Critical Analysis of Structural-Activity Relationships (SAR)
- Trifluoromethyl vs. Halogenated Groups : The -CF₃ group offers superior metabolic resistance compared to -Cl or -F, but may reduce solubility .
生物活性
(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10F3N2O
- Molecular Weight : 252.22 g/mol
This compound features a butenediamide backbone with a trifluoromethyl group attached to a phenyl ring, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, fumardiamides, including this compound, were evaluated for their inhibitory effects against various bacterial strains.
In Vitro Studies
-
Minimum Biofilm Eradication Concentrations (MBECs) :
- The fumardiamides demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with MBEC values indicating effective biofilm disruption.
- Compounds showed higher susceptibility rates in comparison to traditional antibiotics, suggesting potential as novel antimicrobial agents .
- Mechanism of Action :
Antiplasmodial Activity
This compound has also been investigated for its antiplasmodial properties, particularly against Plasmodium berghei.
Research Findings
- Activity Against Hepatic Stages :
- In vitro assays indicated that the compound exhibited notable activity against hepatic stages of P. berghei, with IC50 values significantly lower than those of standard treatments like primaquine .
- The compound's efficacy was corroborated by luminescence-based assays in human hepatoma cell lines, demonstrating both potency and reduced toxicity compared to existing therapies .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes associated with neurodegenerative diseases.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) :
Case Studies
Several studies have documented the biological activities of similar compounds, providing context for the potential applications of this compound:
常见问题
Q. Table 1: Antiproliferative Activity (Example Data)
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 | 4.2 | |
| HCT116 | 3.8 |
Advanced: How can researchers resolve contradictions in IC₅₀ values across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Normalize protocols using reference agents (e.g., doxorubicin) and adhere to CLSI guidelines.
- Cellular heterogeneity : Use authenticated cell lines (e.g., ATCC-verified) and standardize passage numbers.
- Data normalization : Include "time-zero" controls (ODₜᶻᵉʳᵒ) to account for initial cell density effects .
- Statistical rigor : Perform triplicate experiments with ANOVA analysis (p < 0.05) .
Advanced: What strategies optimize the compound’s activity against resistant cancer cell lines?
Answer:
- Structural modifications :
- Combination therapy : Test synergy with microtubule inhibitors (e.g., paclitaxel) or DNA intercalators .
- Prodrug design : Mask the amide group with pH-sensitive linkers for tumor-specific activation .
Advanced: How is the compound’s mechanism of action investigated?
Answer:
- Target identification :
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify inhibited kinases .
- Apoptosis assays : Measure caspase-3/7 activation (e.g., FITC-DEVD-FMK staining) and mitochondrial membrane potential (JC-1 dye) .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .
Advanced: What analytical challenges arise in stability studies?
Answer:
- Degradation pathways : Hydrolysis of the enamide bond under acidic/alkaline conditions. Mitigate via:
- Photostability : UV irradiation (ICH Q1B) reveals E→Z isomerization. Use amber vials for light-sensitive samples .
Advanced: How is the SAR explored for antimicrobial derivatives?
Answer:
- Key modifications :
- Replace 4-(trifluoromethyl)phenyl with 3,5-diCF₃ groups to enhance Gram-positive activity (MIC 0.15 μM vs. S. aureus) .
- Introduce heterocycles (e.g., pyridine) to improve solubility and target specificity.
- Assay design :
- Broth microdilution : Test MIC/MBC against ESKAPE pathogens (e.g., MRSA, VRE) per CLSI M07 .
- Time-kill curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
